molecular formula C18H21N3O4S B10893684 1-(2-Methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine

1-(2-Methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine

Cat. No.: B10893684
M. Wt: 375.4 g/mol
InChI Key: BCNDNYWYFBKUDG-UHFFFAOYSA-N
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Description

1-(2-Methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine is a complex organic compound that features a piperazine ring substituted with a 2-methylbenzyl group and a 3-nitrophenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine typically involves the reaction of 1-(2-methylbenzyl)piperazine with 3-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: The major product would be the corresponding nitro or amino derivative.

    Reduction: The major product would be the corresponding sulfide.

    Substitution: The major products would be the substituted piperazine derivatives.

Scientific Research Applications

1-(2-Methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially leading to biological effects. The nitrophenylsulfonyl group can also participate in redox reactions, influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine is unique due to the combination of the piperazine ring with both a 2-methylbenzyl and a 3-nitrophenylsulfonyl group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Properties

Molecular Formula

C18H21N3O4S

Molecular Weight

375.4 g/mol

IUPAC Name

1-[(2-methylphenyl)methyl]-4-(3-nitrophenyl)sulfonylpiperazine

InChI

InChI=1S/C18H21N3O4S/c1-15-5-2-3-6-16(15)14-19-9-11-20(12-10-19)26(24,25)18-8-4-7-17(13-18)21(22)23/h2-8,13H,9-12,14H2,1H3

InChI Key

BCNDNYWYFBKUDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

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